7,8-Dihydro-L-biopterin-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Isotope-Labeled Biopterin Cofactor

7,8-Dihydro-L-biopterin-d3 is a specifically labeled version of 7,8-dihydropterin, a reduced form of the natural cofactor biopterin. The "d3" designation indicates that three deuterium atoms (isotopes of hydrogen) are incorporated into the molecule's structure. This isotopic labeling allows researchers to trace the metabolism and function of biopterin in biological systems using techniques like mass spectrometry [].

Applications in Neurotransmitter Research

Biopterin is a crucial cofactor for enzymes involved in the synthesis of various neurotransmitters, including dopamine, serotonin, and L-DOPA [, ]. 7,8-Dihydro-L-biopterin-d3 can be used to study the role of biopterin in these pathways. By monitoring the incorporation of the labeled biopterin into newly synthesized neurotransmitters, researchers can gain insights into the regulation and efficiency of neurotransmitter production in cells and animal models [].

Potential Therapeutic Implications

Deficiencies in biopterin are associated with neurological disorders such as phenylketonuria (PKU) []. Studying the metabolism of 7,8-Dihydro-L-biopterin-d3 may provide valuable information for developing new therapeutic strategies for these conditions. Researchers can investigate how biopterin levels and metabolism are affected by various interventions, potentially leading to the development of treatments that enhance biopterin availability or function.

7,8-Dihydro-L-biopterin-d3 is a labeled reduced form of biopterin, characterized by its molecular formula and a molecular weight of 242.25 g/mol . This compound is an oxidation product of tetrahydrobiopterin, which serves as a vital cofactor in various biological processes, including the synthesis of neurotransmitters such as serotonin and dopamine. The "d3" designation indicates that it contains three deuterium atoms, making it useful for tracing studies in biochemical research .

- Oxidation to Tetrahydrobiopterin: It can be oxidized back to tetrahydrobiopterin under aerobic conditions.

- Reduction Reactions: It can serve as a substrate for enzymes that reduce other compounds, playing a role in redox reactions within biological systems.

- Complex Formation: The compound can form complexes with metal ions, which may influence its biological activity and stability .

7,8-Dihydro-L-biopterin-d3 exhibits significant biological activity due to its role as a cofactor. Its functions include:

- Neurotransmitter Synthesis: It is crucial for the biosynthesis of catecholamines and serotonin, impacting mood regulation and cognitive functions.

- Nitric Oxide Production: It plays a role in the synthesis of nitric oxide, a vital signaling molecule in various physiological processes.

- Antioxidant Properties: The compound has been noted for its potential antioxidant effects, which may protect cells from oxidative stress .

Several methods exist for synthesizing 7,8-Dihydro-L-biopterin-d3:

- Chemical Synthesis: This involves multi-step organic reactions starting from simpler pteridine derivatives. Key steps include selective hydrogenation and deuteration.

- Biotechnological Approaches: Enzymatic methods using specific enzymes that catalyze the reduction of biopterin can yield this compound with high specificity and yield.

- Isotope Exchange Reactions: These reactions introduce deuterium into the molecule through exchange with hydrogen in appropriate solvents under controlled conditions .

7,8-Dihydro-L-biopterin-d3 has various applications across different fields:

- Research Tool: It is widely used in biochemical research as a tracer to study metabolic pathways involving biopterins and neurotransmitter synthesis.

- Pharmaceutical Development: The compound aids in the development of drugs targeting neurological disorders by providing insights into biopterin metabolism.

- Diagnostic

Studies on 7,8-Dihydro-L-biopterin-d3 have revealed several interactions:

- Enzyme Interactions: The compound interacts with various enzymes involved in neurotransmitter synthesis and nitric oxide production, influencing their activity.

- Metal Ion Binding: It has been shown to bind with metal ions like zinc and copper, which can modulate its biological activity and stability .

- Cellular Uptake Mechanisms: Research indicates that it may utilize specific transport mechanisms for cellular uptake, impacting its efficacy as a therapeutic agent .

Several compounds are structurally similar to 7,8-Dihydro-L-biopterin-d3. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Biopterin | C9H11N5O3 | Precursor to 7,8-Dihydro-L-biopterin-d3 |

| Tetrahydrobiopterin | C9H14N4O3 | Fully reduced form; more stable than dihydro form |

| 6-(1-Hydroxyethyl)-5-methylpyrimidine | C10H12N4O4 | Different structural backbone; not a pteridine |

| 7-Biopterin | C9H11N5O3 | Similar function but different oxidation state |

The uniqueness of 7,8-Dihydro-L-biopterin-d3 lies in its specific reduction at positions 7 and 8 of the pteridine ring, which influences its biochemical properties and applications compared to other related compounds .

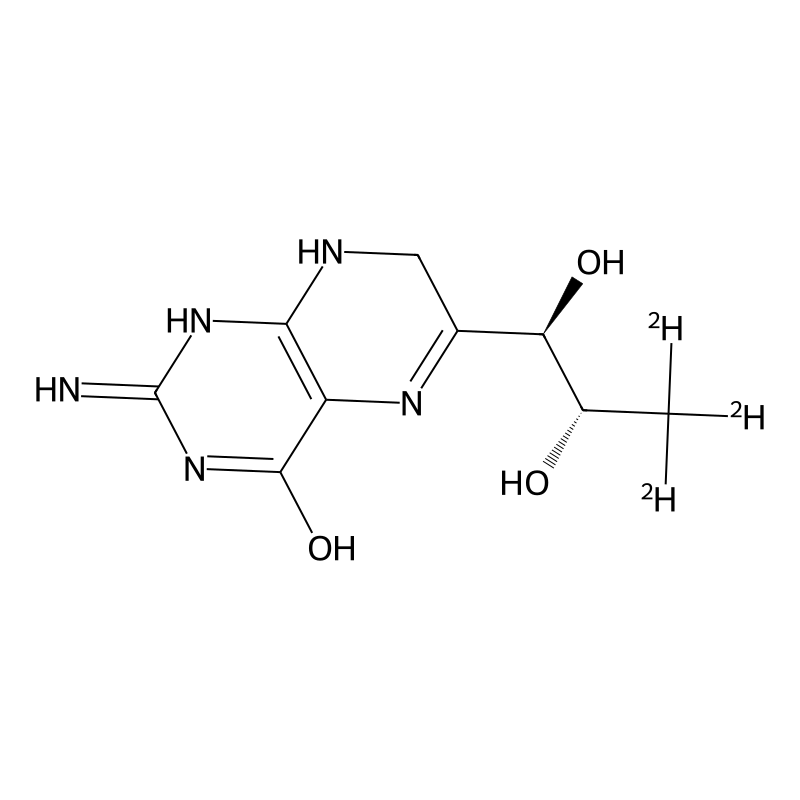

7,8-Dihydro-L-biopterin-d3 represents a deuterium-labeled isotopologue of the naturally occurring pteridine derivative 7,8-dihydrobiopterin [1]. The compound possesses the molecular formula C9H10D3N5O3 with a molecular weight of 242.25 grams per mole, distinguished from its native counterpart by the incorporation of three deuterium atoms [3]. The Chemical Abstracts Service registry number for this deuterated compound is 1217782-44-9, while the unlabeled parent compound bears the registry number 6779-87-9 [1] [3].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one [1]. The structural framework consists of a bicyclic pteridine ring system, characterized by the fusion of pyrimidine and pyrazine rings containing four nitrogen atoms at specific positions [29]. The pteridine core exhibits nitrogen atoms positioned at locations 1 and 4 in the pyrimidine ring, and at positions 1 and 3 in the pyrazine ring [29].

The side chain attachment occurs at position 6 of the pteridine ring, featuring a 1,2-dihydroxypropyl substituent with (1R,2S)-stereochemical configuration [1]. The deuterium labeling specifically targets the terminal methyl group of this side chain, where all three hydrogen atoms are replaced with deuterium isotopes [1] [3]. This isotopic substitution creates the distinctive "d3" designation, indicating the presence of three deuterium atoms within the molecular structure [21].

The compound maintains the characteristic lactam functionality at position 4 and an amino group at position 2 of the pteridine ring system, consistent with the pterin structural classification [32]. The semi-reduced oxidation state of the pteridine ring system is evidenced by the saturation of the 7,8-positions, distinguishing it from both the fully oxidized biopterin and the fully reduced tetrahydrobiopterin forms [24].

Comparative Analysis with Native Biopterin Forms

The biopterin family encompasses multiple oxidation states, each exhibiting distinct molecular characteristics and biological properties [24]. 7,8-Dihydro-L-biopterin-d3 belongs to the semi-reduced category of pteridines, sharing structural similarities with native 7,8-dihydrobiopterin while incorporating isotopic modifications [15].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Oxidation State | Biological Activity | Stability in Oxygen |

|---|---|---|---|---|---|

| Tetrahydrobiopterin (BH4) | C9H15N5O3 | 241.25 | Fully reduced | Active cofactor | Unstable |

| 7,8-Dihydrobiopterin (BH2) | C9H13N5O3 | 239.23 | Semi-reduced | Inactive intermediate | More stable than BH4 |

| Biopterin (Bip) | C9H11N5O3 | 237.22 | Fully oxidized | Inactive | Stable |

| 7,8-Dihydro-L-biopterin-d3 | C9H10D3N5O3 | 242.25 | Semi-reduced (deuterated) | Inactive (analytical standard) | More stable than BH4 |

The deuterated variant exhibits a molecular weight increase of 3.02 grams per mole compared to native 7,8-dihydrobiopterin, reflecting the mass difference between deuterium and hydrogen isotopes [1] [3]. This isotopic substitution preserves the overall molecular geometry and electronic structure while providing distinct mass spectrometric signatures for analytical applications [21].

Tetrahydrobiopterin represents the biologically active form, serving as an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthase enzymes [15]. The compound exists in a fully reduced state with four additional hydrogen atoms compared to the oxidized biopterin form [24]. In contrast, 7,8-dihydrobiopterin occupies an intermediate oxidation state, typically arising as an oxidation product of tetrahydrobiopterin or through enzymatic reduction of biopterin [15] [22].

The fully oxidized biopterin exhibits the highest stability under aerobic conditions but lacks biological activity as a cofactor [24]. The oxidation state progression from tetrahydrobiopterin through 7,8-dihydrobiopterin to biopterin represents sequential two-electron, two-proton oxidation reactions that are fundamental to pteridine redox chemistry [24].

Tautomeric Behavior and Redox Chemistry

Pteridine compounds, including 7,8-dihydro-L-biopterin-d3, exhibit complex tautomeric behavior arising from the multiple nitrogen and oxygen heteroatoms within the ring system [32]. The pteridine framework supports extensive tautomerism beyond simple keto-enol interconversions, with unsubstituted pterin displaying at least five commonly cited tautomeric forms [32]. For substituted pterins such as 6-methylpterin, theoretical predictions indicate up to seven important tautomers in aqueous solution [32].

The semi-reduced dihydropteridine state encompasses multiple tautomeric possibilities, with the thermodynamically most stable form being the 7,8-dihydropterin configuration [24]. Alternative dihydro tautomers may initially form depending on the reduction method employed, but these typically rearrange to the more stable 7,8-dihydro form under physiological conditions [24]. The rapid equilibrium between tautomeric forms influences the reactivity patterns and spectroscopic properties of the compound [32].

The redox chemistry of pteridines involves sequential two-electron, two-proton transfer reactions connecting the three primary oxidation states [24]. The fully oxidized pteridine can undergo reduction to form the semi-reduced dihydropterin, which may be further reduced to yield the fully reduced tetrahydropterin [23]. This redox versatility distinguishes pteridines from simpler heterocycles like flavins, which are limited to two-electron transfer processes [24].

Under aerobic conditions, 7,8-dihydrobiopterin undergoes autoxidation through a complex pathway involving quinonoid dihydrobiopterin as a key intermediate [12]. The initial oxidation step produces quinonoid dihydrobiopterin, which subsequently follows competing pathways leading either to isomerization into 7,8-dihydrobiopterin or side chain loss to form 7,8-dihydropterin [12]. The pH dependency of these pathways significantly influences the final oxidation products, with acidic conditions favoring biopterin formation and alkaline conditions promoting pterin production [14] [18].

The deuterium isotope effects observed in 7,8-dihydro-L-biopterin-d3 provide insights into the vibrational dynamics and hydrogen bonding interactions within the molecular structure [21]. One-bond deuterium isotope effects on nitrogen chemical shifts reflect the altered vibrational states and equilibrium geometries resulting from deuterium substitution [21]. These isotopic perturbations serve as sensitive probes for conformational changes and intermolecular interactions in biological systems [21].

Solubility and Stability Profiles

The solubility characteristics of 7,8-dihydro-L-biopterin-d3 closely parallel those of the native dihydrobiopterin compound [16]. The compound exhibits limited water solubility, with approximately 0.2 grams dissolving per 100 grams of water at 22 degrees Celsius [16]. Ultrasonication techniques may be employed to enhance dissolution rates, particularly for analytical sample preparation [16].

| Property | 7,8-Dihydro-L-biopterin-d3 | Native 7,8-Dihydrobiopterin |

|---|---|---|

| CAS Number | 1217782-44-9 | 6779-87-9 |

| IUPAC Name | 2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one | 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-4(3H)-pteridinone |

| Molecular Weight | 242.25 g/mol | 239.23 g/mol |

| Purity | >95% (HPLC) | >98% (HPLC) |

| Physical Appearance | Yellow powder | Yellow powder |

| Water Solubility (22°C) | Slightly soluble (~0.2 g/100g) | Slightly soluble (~0.2 g/100g) |

| Storage Temperature | -20°C or colder | -20°C or colder |

| Stability in Air | More stable than tetrahydrobiopterin | More stable than tetrahydrobiopterin |

| pH Stability Range | More stable at low pH | More stable at low pH |

The stability profile of dihydrobiopterin compounds demonstrates superior resistance to oxidative degradation compared to tetrahydrobiopterin [16] [18]. Under ambient conditions with atmospheric oxygen exposure, dihydrobiopterin solutions experience approximately 3 percent degradation after one hour and 10 percent degradation after three hours [16]. These degradation rates represent significant improvements over tetrahydrobiopterin, which exhibits rapid oxidation under similar conditions [18].

| Condition | Degradation Rate | Primary Products |

|---|---|---|

| Room temperature in air (1 hour) | ~3% | Biopterin |

| Room temperature in air (3 hours) | ~10% | Biopterin |

| Frozen at -20°C | Relatively stable | No significant degradation |

| 0.1 M HCl at -20°C | Stable for several weeks | No significant degradation |

| Neutral phosphate buffer | Moderate degradation | Biopterin |

| Alkaline conditions | Side chain loss to form pterin | 7,8-dihydropterin |

| Dry storage in closed vials | Stable for several years | No degradation |

The hygroscopic nature of dihydrobiopterin necessitates careful storage conditions to prevent moisture absorption [16]. Under normal atmospheric conditions, the compound readily incorporates two moles of water, forming a stable dihydrate [16]. Long-term storage requires maintenance at temperatures of -20 degrees Celsius or lower in tightly sealed containers to preserve chemical integrity [16].

Acidic conditions significantly enhance the stability of dihydrobiopterin compounds [17]. Solutions prepared in 0.1 molar hydrochloric acid maintain stability for several weeks when stored at -20 degrees Celsius [18]. The improved stability under acidic conditions reflects the protonation effects on the pteridine ring system, which reduce the susceptibility to oxidative degradation [17].

The pH dependency of dihydrobiopterin stability relates to the tautomeric equilibria and protonation states of the pteridine ring system [17]. At low pH values, protonation of the N5 position occurs with a dissociation constant of 2.56, while the N3-O4 amide group exhibits a dissociation constant of 10.41 [17]. These ionization events influence the electron distribution within the ring system and modulate the reactivity toward oxidizing agents [17].

De novo biopterin synthesis represents the primary pathway for tetrahydrobiopterin production in mammalian cells and tissues [1] [2]. This complex metabolic process involves the sequential conversion of guanosine triphosphate through three distinct enzymatic steps, ultimately yielding the essential cofactor 7,8-dihydro-L-biopterin and its fully reduced form, tetrahydrobiopterin [3] [4].

The pathway initiates with GTP cyclohydrolase I (EC 3.5.4.16), which catalyzes the rate-limiting step of the entire biosynthetic sequence [5] [6]. This enzyme performs a mechanistically complex ring expansion process, transforming guanosine triphosphate into 7,8-dihydroneopterin triphosphate through the opening of the imidazole ring and subsequent cyclization [3] [7]. The enzyme exhibits a Km value of approximately 6.5 μM for guanosine triphosphate and operates as a homodecameric structure composed of two pentameric rings [8]. Regulatory mechanisms governing GTP cyclohydrolase I activity include feedback inhibition by tetrahydrobiopterin and stimulation by phenylalanine through the GTP cyclohydrolase feedback regulatory protein [5] [9].

The second enzymatic step involves 6-pyruvoyltetrahydropterin synthase (EC 4.6.1.10), which converts the unstable 7,8-dihydroneopterin triphosphate intermediate to 6-pyruvoyltetrahydropterin [2] [3]. This enzyme removes the triphosphate moiety and introduces the diketone substituent through a zinc-dependent mechanism [4]. Under conditions of cytokine stimulation, when GTP cyclohydrolase I activity increases dramatically, 6-pyruvoyltetrahydropterin synthase becomes the rate-limiting enzyme, favoring neopterin formation as a marker of immune activation [2].

Sepiapterin reductase (EC 1.1.1.153) catalyzes the final step of the de novo pathway, performing a NADPH-dependent reduction of 6-pyruvoyltetrahydropterin to yield tetrahydrobiopterin [10] [11]. This enzyme exhibits dual functionality, participating in both the de novo synthesis pathway and the salvage pathway through its ability to reduce sepiapterin to dihydrobiopterin [10]. The enzyme operates through a three-step reduction mechanism, with aldose and carbonyl reductases providing alternative pathways in peripheral tissues [2]. Recent characterization has revealed that sepiapterin reductase also possesses lactoyl-tetrahydrobiopterin isomerase activity, converting 1′-hydroxy-2′-oxopropyl-tetrahydrobiopterin into 1′-oxo-2′-hydroxypropyl-tetrahydrobiopterin independently of NADPH [10].

The tissue distribution of de novo synthesis enzymes reflects the metabolic demands for tetrahydrobiopterin across different organ systems [2]. Highest GTP cyclohydrolase I activities are observed in liver, adrenal glands, and kidneys, with significant activity also present in specific brain regions including striatum and hypothalamus [2]. This tissue-specific distribution suggests specialized regulatory mechanisms that maintain cellular tetrahydrobiopterin homeostasis according to local metabolic requirements [2].

Chemical Synthesis Strategies for Deuterated Derivatives

Chemical synthesis of deuterated biopterin derivatives requires specialized methodologies to achieve site-specific incorporation of deuterium atoms while maintaining the structural integrity and biological activity of the parent compounds [12] . The synthesis of 7,8-dihydro-L-biopterin-d3 specifically involves the incorporation of three deuterium atoms at the 3,3,3-positions of the propyl side chain, resulting in a molecular weight of 242.25 g/mol compared to 239.23 g/mol for the non-deuterated compound [14] [15].

Direct chemical synthesis approaches typically employ deuterated starting materials in condensation reactions between substituted pyrimidines and deuterated sugar derivatives [16] [17]. The synthesis begins with 2,4,5-triamino-6-hydroxypyrimidine as the pteridine core precursor, which undergoes condensation with 5-deoxy-L-arabinosone-d3 in aqueous medium under acidic conditions [16]. This method achieves deuterium incorporation levels of 85-95% with overall yields ranging from 40-70% [18].

Isotopic exchange methodologies provide an alternative approach for deuterium incorporation through post-synthetic modification of non-deuterated biopterin derivatives [19]. These reactions utilize deuterium oxide as the deuterium source under controlled pH conditions, typically employing elevated temperatures to facilitate hydrogen-deuterium exchange at labile positions [20]. The exchange reactions are particularly effective for incorporation at the propyl side chain positions, achieving deuterium incorporation levels of 70-85% with yields of 60-80%.

Catalytic deuteration techniques employ transition metal catalysts to facilitate deuterium incorporation from deuterium gas under elevated pressure conditions [17]. Rhodium and palladium catalysts have demonstrated effectiveness for selective deuteration of biopterin derivatives, particularly when supported on activated carbon or alumina matrices. These methods typically achieve deuterium incorporation levels of 60-80% with yields ranging from 30-60%, though selectivity for specific positions may be limited [20].

Enzymatic deuteration approaches represent the most sophisticated strategy for site-specific deuterium incorporation [21]. These methods utilize the natural biosynthetic machinery with deuterated cofactors and substrates to achieve highly selective isotope incorporation. Deuterated GTP serves as the starting material for enzymatic synthesis using purified GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase [22]. While yields are typically lower (20-40%) due to the complexity of multi-enzyme systems, deuterium incorporation levels reach 90-98% with excellent positional selectivity.

Enzymatic Conversion Pathways Involving GTP Cyclohydrolase I

GTP cyclohydrolase I serves as the central regulatory enzyme governing tetrahydrobiopterin availability through multiple interconnected pathways [5] [6]. The enzyme catalyzes the conversion of guanosine triphosphate to 7,8-dihydroneopterin triphosphate through a complex mechanism involving imidazole ring opening, rearrangement, and subsequent cyclization to form the pteridine ring system [7] [23].

Structural characteristics of GTP cyclohydrolase I reveal a sophisticated homodecameric architecture composed of two pentameric rings arranged in a toroidal configuration [3] [6]. The active enzyme contains ten equivalent active sites located at the interfaces between adjacent subunits, with each site capable of binding and converting one molecule of guanosine triphosphate [8]. The enzyme exhibits an apparent molecular mass of 253 kDa in its native form, with individual subunits of approximately 32 kDa [8].

Mechanistic studies have elucidated the detailed reaction sequence catalyzed by GTP cyclohydrolase I [7]. The reaction proceeds through formation of a kinetically competent intermediate, 2-amino-5-formylamino-6-ribosylamino-4(3H)-pyrimidinone, which serves as the precursor for subsequent ring closure [7]. Single turnover experiments monitored by multiwavelength photometry reveal four linearly independent processes during the conversion, with the rate-limiting step being the rearrangement of the carbohydrate side chain rather than the initial imidazole ring opening [7].

Regulatory mechanisms controlling GTP cyclohydrolase I activity operate at multiple levels including transcriptional, post-translational, and allosteric regulation [5] [9]. The enzyme is subject to feedback inhibition by tetrahydrobiopterin and stimulation by phenylalanine through interactions with the GTP cyclohydrolase feedback regulatory protein [9]. This regulatory protein forms a complex comprising two pentamers bound to one GTP cyclohydrolase decamer, modulating enzyme activity through conformational changes induced by allosteric effectors [9]. Additionally, cytokine induction leads to dramatic increases in GTP cyclohydrolase I expression, with interferon-gamma and interleukin-1β causing up to 100-fold increases in enzyme activity [2].

Substrate specificity and kinetic parameters of GTP cyclohydrolase I demonstrate the enzyme's high selectivity for guanosine triphosphate as substrate [8]. The enzyme exhibits Michaelis-Menten kinetics with a Km value of 6.5 μM for guanosine triphosphate and optimal activity at pH 7.8 and 56°C [8]. The enzyme shows strict requirement for divalent cations, with magnesium and zinc being essential for catalytic activity, while calcium, copper, and mercury ions exhibit inhibitory effects [8].

Pathological implications of altered GTP cyclohydrolase I function manifest in various neurological and metabolic disorders [6] [24]. Mutations in the GCH1 gene encoding GTP cyclohydrolase I cause both autosomal dominant and recessive forms of tetrahydrobiopterin deficiency [6] [24]. The dominant form typically presents as dopa-responsive dystonia characterized by childhood-onset movement disorders, while the recessive form results in severe hyperphenylalaninemia with developmental delays and neurological dysfunction [24].

Post-synthetic Modification and Purification Techniques

Post-synthetic modification and purification of 7,8-dihydro-L-biopterin-d3 requires specialized analytical and preparative techniques to achieve the high purity levels essential for research applications [25] [26]. The inherent chemical instability of reduced pteridine compounds necessitates careful control of environmental conditions throughout all purification procedures.

High Performance Liquid Chromatography represents the primary method for purification and analysis of deuterated biopterin derivatives [25] [26]. Reverse-phase chromatography using C18 stationary phases with phosphate buffer-acetonitrile gradient systems provides excellent resolution of biopterin derivatives from related pteridine compounds [26] [27]. The mobile phase typically consists of 6.5 mM sodium dihydrogen phosphate, 6 mM citric acid, and 1 mM 8-octanesulfonic acid at pH 3.01, with 2% acetonitrile as organic modifier [26]. Detection is achieved through sequential electrochemical oxidation followed by fluorescence detection, with limits of detection ranging from 60-120 femtomoles for various pteridine species [26].

Mass spectrometric characterization provides definitive structural confirmation of deuterated biopterin derivatives through analysis of fragmentation patterns and isotopic distributions [25] [28]. Liquid chromatography-tandem mass spectrometry using triple quadrupole instruments enables simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin with limits of quantification of 1 nM for reduced forms and 2.5 nM for fully oxidized biopterin [25]. Multiple reaction monitoring transitions for 7,8-dihydro-L-biopterin-d3 typically involve the precursor ion at m/z 242 fragmenting to product ions at m/z 148, 123, and 147 [28] [29].

Preparative chromatographic methods enable large-scale isolation of deuterated biopterin derivatives for compound libraries and biological studies [30] [31]. Ion exchange chromatography using DEAE-Sepharose provides effective separation based on charge differences, while size exclusion chromatography using Ultragel AcA 34 offers resolution based on molecular size [8]. Preparative reverse-phase chromatography using larger particle size C18 stationary phases allows processing of milligram quantities while maintaining acceptable resolution and recovery [32].

Chemical stabilization strategies are essential during purification procedures due to the susceptibility of reduced pteridine compounds to oxidative degradation [26] [33]. Antioxidant cocktails containing dithiothreitol (1 mM), diethylenetriaminepentaacetic acid (2.5 mM), and 8-octanesulfonic acid (1 mM) effectively prevent autoxidation during chromatographic separation [26]. Sample preparation involves protein precipitation using trichloroacetic acid in the presence of antioxidants, followed by filtration through nylon membranes before injection [25].

Quality control and validation procedures ensure the identity, purity, and stability of purified deuterated biopterin derivatives [25] [27]. Standard curves demonstrate linearity over concentration ranges of 1-100 nM for reduced forms and 2.5-100 nM for oxidized forms [25]. Accuracy assessments at multiple concentration levels show relative standard deviations below 5% when using neopterin as internal standard [33]. Stability studies reveal half-lives of several hours under acidic conditions (pH ≤ 3.0) but rapid degradation at physiological pH unless antioxidant systems are employed [33].

XLogP3

Dates

Explore Compound Types